molecular formula C26H35N3O3 B2939078 N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanecarboxamide CAS No. 2103636-70-8

N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)cyclopropanecarboxamide

Cat. No. B2939078
CAS RN: 2103636-70-8
M. Wt: 437.584
InChI Key: LWHXSVYUCWYBOO-UHFFFAOYSA-N
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Description

The compound appears to contain a bicyclo[3.2.1]octane core, which is a type of organic compound with a three-ring structure . It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The compound also has a cyclopropyl group, a phenyl group, and a carboxamide group.


Molecular Structure Analysis

The bicyclo[3.2.1]octane core of the molecule is a rigid structure that can contribute to the molecule’s overall shape and properties . The morpholine ring can participate in hydrogen bonding due to the presence of the nitrogen and oxygen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, the carboxamide group can participate in hydrolysis reactions, and the cyclopropyl group can undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the carboxamide can increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis Techniques

  • Synthesis of 4′-alkyl-8-azaspiro Compounds : A study by Mandzhulo et al. describes the synthesis of N-Boc-protected 4′-alkyl-8-azaspiro compounds, showcasing a methodology involving the opening of an epoxide ring followed by cyclization. This process highlights the synthesis of complex morpholine derivatives, which are structurally related to the chemical compound (Mandzhulo et al., 2016).

  • Approach to Bicyclic Morpholine Surrogates : Sokolenko et al. reported on the synthesis of bicyclic morpholine analogues through a [3+2] cycloaddition, demonstrating the utility of this method in producing complex structures on a multigram scale (Sokolenko et al., 2017).

Molecular Structure and Activity

  • Azaspirocycles Diversity-Oriented Synthesis : Research by Wipf et al. focused on the multicomponent condensation leading to omega-unsaturated dicyclopropylmethylamines, which are then converted into functionalized pyrrolidines, piperidines, and azepines. These scaffolds are important for chemistry-driven drug discovery, suggesting potential applications of similar compounds in therapeutic development (Wipf et al., 2004).

Potential Applications

  • Orally Efficacious Dual PI3K/mTOR Inhibitor : A study by Venkatesan et al. on a series of mono-morpholino 1,3,5-triazine derivatives bearing a 3-oxa-8-azaspiro[3.2.1]octane structure, including PKI-179, demonstrated potential in inhibiting PI3-kinase/mTOR, indicating the therapeutic potential of similar compounds (Venkatesan et al., 2010).

  • Antiproliferative Activity : Lu et al. synthesized a compound with structural similarity, demonstrating significant inhibitory activity against some cancer cell lines. This suggests that compounds with complex morpholine derivatives, such as the one , could have applications in cancer therapy (Lu et al., 2021).

properties

IUPAC Name

N-[3-(4'-cyclopropyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-yl)-1-phenylpropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c30-24-16-32-26(17-29(24)20-8-9-20)14-21-10-11-22(15-26)28(21)13-12-23(18-4-2-1-3-5-18)27-25(31)19-6-7-19/h1-5,19-23H,6-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHXSVYUCWYBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(CCN2C3CCC2CC4(C3)CN(C(=O)CO4)C5CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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